molecular formula C30H31F3N8O3S B1682698 Das-dfgo-II CAS No. 903564-48-7

Das-dfgo-II

Katalognummer B1682698
CAS-Nummer: 903564-48-7
Molekulargewicht: 640.7 g/mol
InChI-Schlüssel: ANEBQUSWQAQFQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Das-dfgo-II, also known as UM-164, is a highly potent inhibitor of c-Src with a Kd of 2.7 nM . It also potently inhibits p38α and p38β .


Synthesis Analysis

The synthesis of Das-dfgo-II involved the addition of a benzamide group to the meta-position of dasatinib’s distal phenyl, resulting in a potent Type II analog of dasatinib .


Molecular Structure Analysis

The molecular formula of Das-dfgo-II is C30H31F3N8O3S . The structure suggested that the addition of a benzamide group to the meta-position of dasatinib’s distal phenyl could result in a potent Type II analog of dasatinib .


Chemical Reactions Analysis

Das-dfgo-II was found to be antagonistic in both assays (BCR-Abl/BaF3 CI 75 = 1.11; Abl CETSA CI 95 = 2.18). These data demonstrate that matched kinase conformation is required for dual binding of allosteric and ATP-competitive inhibitors of Abl .


Physical And Chemical Properties Analysis

The molecular weight of Das-dfgo-II is 640.7 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 13 . The rotatable bond count is 9 .

Wissenschaftliche Forschungsanwendungen

Pharmacological Sciences

Das-dfgo-II, also known as UM-164, is a highly potent inhibitor of c-Src . It has been used in the field of pharmacological sciences, particularly in the study of kinase inhibitors .

Application

Das-dfgo-II has been used to analyze the impact of conformation-selective inhibitors on target binding and kinome-wide selectivity .

Method of Application

A series of kinase inhibitor analogues of dasatinib, an FDA-approved kinase inhibitor, were designed, synthesized, and characterized. This series includes Das-dfgo-II, which binds the DFG-out inactive conformation .

Results

The study found that Das-dfgo-II has a stronger binding to the active sites of Src compared to the conventional Src inhibitor Dasatinib .

Biology

In the field of biology, Das-dfgo-II has been used in cancer research, specifically in the study of glioma .

Application

Das-dfgo-II has been used to suppress the proliferation, migration, and spheroid formation of glioma cells .

Method of Application

The application involves the use of Das-dfgo-II to trigger YAP translocation to the cytoplasm, reduce the activity of YAP, and decrease the expression levels of CYR61 and AXL, which are generally known as YAP target genes .

Results

The study showed that Das-dfgo-II suppressed the proliferation, migration, and spheroid formation of glioma cells, and induced cell cycle arrest in the G1 phase .

Cancer Research

Das-dfgo-II has been used in cancer research, specifically in the study of triple-negative breast cancer .

Application

Das-dfgo-II has been used to analyze the impact of kinase inhibitors on the growth of triple-negative breast cancer .

Method of Application

The application involves the use of Das-dfgo-II to inhibit the activity of c-Src and p38 MAPK, which are known to play a role in the growth of triple-negative breast cancer .

Results

The study found that Das-dfgo-II shows stronger binding to the active sites of Src compared with the conventional Src inhibitor Dasatinib . This suggests that Das-dfgo-II could potentially be more effective in inhibiting the growth of triple-negative breast cancer .

Neurology

Das-dfgo-II has been used in neurology, specifically in the study of glioma .

Application

Das-dfgo-II has been used to suppress the proliferation, migration, and spheroid formation of glioma cells .

Method of Application

The application involves the use of Das-dfgo-II to trigger YAP translocation to the cytoplasm, reduce the activity of YAP, and decrease the expression levels of CYR61 and AXL, which are generally known as YAP target genes .

Results

The study showed that Das-dfgo-II suppressed the proliferation, migration, and spheroid formation of glioma cells, and induced cell cycle arrest in the G1 phase . Moreover, UM-164 triggers YAP translocation to the cytoplasm, reduces the activity of YAP, and decreases the expression levels of CYR61 and AXL, which are generally known as YAP target genes .

Zukünftige Richtungen

Future research could focus on further understanding the mechanism of action of Das-dfgo-II and its potential therapeutic applications .

Eigenschaften

IUPAC Name

2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31F3N8O3S/c1-18-6-7-22(37-27(43)20-4-3-5-21(14-20)30(31,32)33)15-23(18)38-28(44)24-17-34-29(45-24)39-25-16-26(36-19(2)35-25)41-10-8-40(9-11-41)12-13-42/h3-7,14-17,42H,8-13H2,1-2H3,(H,37,43)(H,38,44)(H,34,35,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBQUSWQAQFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)N5CCN(CC5)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31F3N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Das-dfgo-II

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Das-dfgo-II
Reactant of Route 2
Reactant of Route 2
Das-dfgo-II
Reactant of Route 3
Das-dfgo-II
Reactant of Route 4
Reactant of Route 4
Das-dfgo-II
Reactant of Route 5
Das-dfgo-II
Reactant of Route 6
Das-dfgo-II

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.